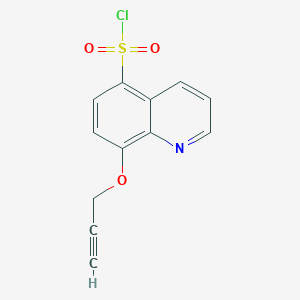
8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride typically involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with propargyl bromide. The reaction is carried out in the presence of a base such as anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is stirred until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as tin and indium chlorides can be used to catalyze cyclization reactions.
Major Products
Sulfonamides: Formed by the substitution of the sulfonyl chloride group with amines.
Heterocycles: Formed through cyclization reactions involving the propargyl group.
Scientific Research Applications
8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of biologically active quinoline derivatives with potential anticancer and antimicrobial activities.
Organic Synthesis: Serves as a building block for the synthesis of complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The propargyl group can also participate in cyclization reactions, forming stable heterocyclic structures .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonyl chloride: A precursor in the synthesis of 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride.
8-Methoxyquinoline-5-sulfonyl chloride: Another derivative with similar reactivity but different substituents.
Uniqueness
This compound is unique due to the presence of the propargyl group, which allows for additional reactivity and the formation of diverse heterocyclic structures. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H8ClNO3S |
|---|---|
Molecular Weight |
281.72 g/mol |
IUPAC Name |
8-prop-2-ynoxyquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO3S/c1-2-8-17-10-5-6-11(18(13,15)16)9-4-3-7-14-12(9)10/h1,3-7H,8H2 |
InChI Key |
MBLTUJHRMDIYQP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















